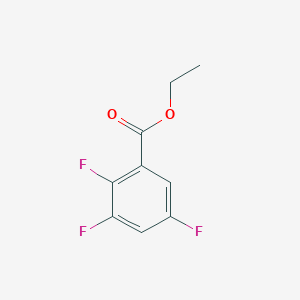

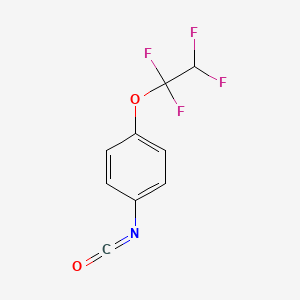

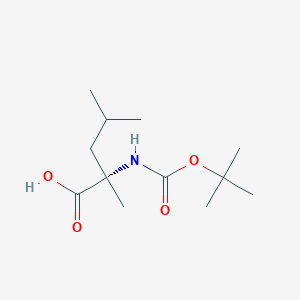

![molecular formula C15H19NO4 B6291997 8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 139524-58-6](/img/structure/B6291997.png)

8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Vue d'ensemble

Description

“8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C15H20O3 . Its average mass is 248.318 Da and its monoisotopic mass is 248.141251 Da .

Synthesis Analysis

A convenient synthesis of a similar compound, 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .

Molecular Structure Analysis

The molecular structure of “8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane” consists of a spiro[4.5]decane core, which is a bicyclic organic compound formed by two rings linked by one carbon atom . The compound also contains a benzyloxy group attached to the eighth carbon of the spiro[4.5]decane core .

Applications De Recherche Scientifique

Asymmetric Decarboxylation

This compound is used in Pd-Catalyzed asymmetric decarboxylation for the construction of spiro [4.5]deca-6,9-dien-8-ones . This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . The reaction could be performed at room temperature and generates CO2 as the sole by-product .

Synthesis of Spirotetramat

The compound is a key intermediate in the synthesis of Spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Stereoselective Synthesis

The compound is used in the stereoselective synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes . This method enables structure–activity relationship studies, potentially leading to novel antibiotics and selective anticancer agents .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in necroptosis, a type of programmed cell death .

Mode of Action

It’s suggested that similar compounds inhibit ripk1, thereby preventing the initiation of necroptosis .

Biochemical Pathways

The compound likely affects the necroptosis signaling pathway, given the potential interaction with RIPK1 . Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Result of Action

Inhibition of ripk1 by similar compounds can prevent necroptosis, potentially reducing inflammation and cell death .

Propriétés

IUPAC Name |

benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18-12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLQVGSTLGQBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701194308 | |

| Record name | Phenylmethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

CAS RN |

139524-58-6 | |

| Record name | Phenylmethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139524-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)

![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)

![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)